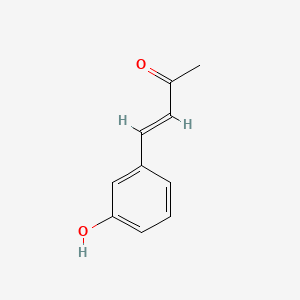![molecular formula C19H24N4O2 B2442068 N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2309706-28-1](/img/structure/B2442068.png)
N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy in Breast Cancer Detection
Sigma receptors are protein sites in the brain and other tissues that are involved in several physiological and pathological processes. A study investigated the potential of a new iodobenzamide, specifically designed for preferential binding to sigma receptors that are overexpressed on breast cancer cells, to visualize primary breast tumors in humans in vivo. This research demonstrated that the compound accumulates in most breast tumors, offering a noninvasive technique to assess tumor proliferation through sigma receptor scintigraphy, indicating its application in diagnosing and monitoring breast cancer (Caveliers et al., 2002).
Repellent Efficacy Against Aedes and Simulium
Another area of research has focused on the repellent efficacy of various compounds against mosquito and black fly species. The study tested the effectiveness of different repellents, including a piperidine compound, demonstrating significant protection against Aedes communis and Simulium venustum. This research highlights the potential of piperidine derivatives in developing effective insect repellents to protect against vector-borne diseases (Debboun et al., 2000).
Pharmacology and Pharmacokinetics of NMDA Receptor Antagonists
The compound "CERC‐301," which shares a structural relation with the query compound, has been studied for its selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B). This research offers insights into the development of treatments for major depressive disorder, showcasing the compound's high-binding affinity, efficacy in pharmacodynamic models, and a predictive approach for dose selection in clinical trials. The comprehensive pharmacological profile provided indicates the importance of such compounds in psychiatric disorder treatment research (Garner et al., 2015).
Radioligand Development for Brain Imaging
Research into radioligands for positron emission tomography (PET) imaging of the brain has included compounds with similar structural characteristics. These studies involve the development and application of radiolabeled benzamides and piperidine derivatives for visualizing serotonin receptors and other targets in the brain, demonstrating their utility in diagnosing and researching neurological and psychiatric conditions. For instance, studies have detailed the use of radiolabeled compounds for imaging 5-HT1A receptors, offering valuable tools for understanding the receptor's role in various diseases and the effects of pharmacological treatments (Pike et al., 1996).
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-8-9-18(22-21-14)23-10-4-6-16(13-23)19(24)20-12-15-5-3-7-17(11-15)25-2/h3,5,7-9,11,16H,4,6,10,12-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUYRGOLAYMKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

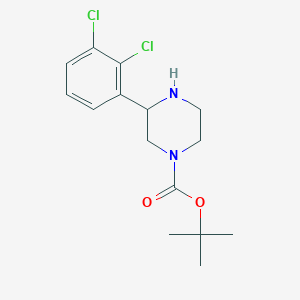
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)
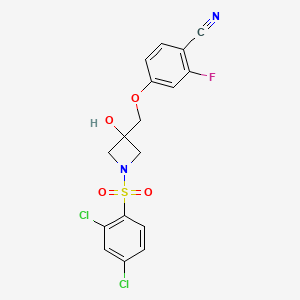
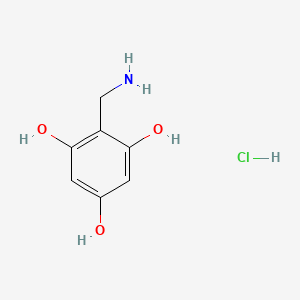
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2441998.png)
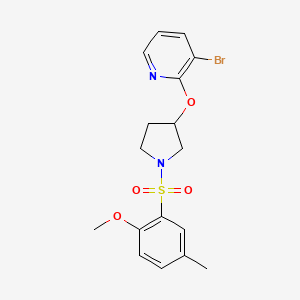
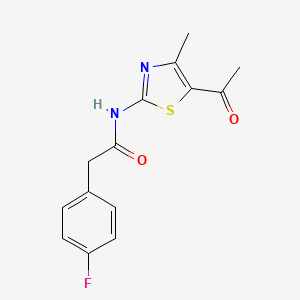
![5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide](/img/structure/B2442002.png)
